molecular formula C14H8O3S B1583560 9-oxo-9H-Thioxanthene-2-carboxylic acid CAS No. 25095-94-7

9-oxo-9H-Thioxanthene-2-carboxylic acid

Cat. No. B1583560
CAS RN: 25095-94-7
M. Wt: 256.28 g/mol
InChI Key: PPFNJKRRFYQNLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07459263B2

Procedure details

Next, thioxanthen-9-one-2-carboxylic acid was prepared. A mixture of 2,4′-thiobis(benzoic acid) (50 g, 182 mmol) and methansulfonic acid (600 mL) was heated at 85° C. for 5 h and then cooled to ambient. The reaction mixture was poured onto ice, and the resulting precipitate was collected, washed with water, and dried.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]([C:11]1[CH:19]=[CH:18][CH:17]=[CH:16][C:12]=1[C:13]([OH:15])=O)[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1>CS(O)(=O)=O>[CH:4]1[C:3]2[C:13](=[O:15])[C:12]3[C:11](=[CH:19][CH:18]=[CH:17][CH:16]=3)[S:1][C:2]=2[CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
S(C1=CC=C(C(=O)O)C=C1)C1=C(C(=O)O)C=CC=C1
Name
Quantity
600 mL
Type
solvent
Smiles
CS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice
CUSTOM
Type
CUSTOM
Details
the resulting precipitate was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC=2SC3=CC=CC=C3C(C12)=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.